molecular formula C8H16ClNO2 B1346074 4,4-Diethyl-2-oxomorpholinium chloride CAS No. 2881-29-0

4,4-Diethyl-2-oxomorpholinium chloride

Cat. No.: B1346074
CAS No.: 2881-29-0
M. Wt: 193.67 g/mol
InChI Key: RBRYBFQKZYAIQT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Diethyl-2-oxomorpholinium chloride (CAS 2881-29-0) is a morpholinium-based compound with demonstrated significance in plant physiology research. Its primary research value lies in its role as a growth regulator, particularly in studies involving bulb growth in onions (Allium cepa L.) . Scientific investigations have shown that application of this compound at an optimal dosage can effectively double bulb yield by initially accelerating and then retarding leaf growth, a process that directs the plant's energy towards bulb development . The physiological activity of this compound is closely linked to its interaction with phytohormones; its growth-retarding effects can be nullified by the application of gibberellin (GA3) and auxin (IAA), suggesting its mechanism of action involves the modulation of these natural hormone pathways . The compound is a quaternary salt, a class of compounds known for their hygroscopic nature and specific structural properties influenced by the quaternization of the nitrogen atom . Researchers utilize this compound as a tool to study the complex processes of tuberization and bulbing in plants. This product is strictly for research use only and is not intended for personal, medicinal, or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2881-29-0

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

4,4-diethylmorpholin-4-ium-2-one;chloride

InChI

InChI=1S/C8H16NO2.ClH/c1-3-9(4-2)5-6-11-8(10)7-9;/h3-7H2,1-2H3;1H/q+1;/p-1

InChI Key

RBRYBFQKZYAIQT-UHFFFAOYSA-M

SMILES

CC[N+]1(CCOC(=O)C1)CC.[Cl-]

Canonical SMILES

CC[N+]1(CCOC(=O)C1)CC.[Cl-]

Other CAS No.

2881-29-0

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4,4 Diethyl 2 Oxomorpholinium Chloride

Established Synthetic Pathways for 4,4-Diethyl-2-oxomorpholinium chloride

The synthesis of this compound is rooted in the principles of intramolecular cyclization, a common strategy for the formation of heterocyclic compounds.

Original Synthesis by Witek et al.

While direct access to the original 1977 publication by Witek and colleagues in the Polish Journal of Chemistry is limited, the synthesis of 4,4-dialkyl-2-oxomorpholinium salts, including the diethyl derivative, can be understood through established chemical pathways for similar structures. The likely synthetic route involves the intramolecular cyclization of a suitable precursor, N-(2-hydroxyethyl)-N,N-diethyl-2-chloroacetamide.

This precursor can be synthesized by reacting N,N-diethylethanolamine with chloroacetyl chloride. The subsequent cyclization is an intramolecular Williamson ether synthesis, where the hydroxyl group acts as a nucleophile, displacing the chlorine atom on the alpha-carbon of the acetamide (B32628) group. This reaction forms the six-membered morpholin-2-one (B1368128) ring. The final step involves the quaternization of the nitrogen atom, which in this intramolecular reaction, occurs concurrently with the ring formation, yielding the desired this compound.

Table 1: Proposed Reaction Steps for the Synthesis of this compound

StepReactantsProductReaction Type
1N,N-Diethylethanolamine, Chloroacetyl chlorideN-(2-hydroxyethyl)-N,N-diethyl-2-chloroacetamideAcylation
2N-(2-hydroxyethyl)-N,N-diethyl-2-chloroacetamideThis compoundIntramolecular Cyclization / Quaternization

Strategies for Modifying the 2-Oxomorpholinium Framework in Analogous Compounds

The 2-oxomorpholinium framework, a key feature of this compound, is a versatile scaffold that can be modified to generate a library of analogous compounds. Research into the derivatization of morpholin-2-ones has explored several strategies to introduce functional groups at various positions on the ring.

One notable approach is the cross-dehydrogenative coupling (CDC) reaction. This method allows for the regioselective functionalization of morpholinones. For instance, a procedure using a copper(I) chloride catalyst with molecular oxygen as the oxidant has been developed for the C-N coupling of morpholinones with cyclic imides. dntb.gov.ua This strategy provides a direct method for introducing imide functionalities onto the morpholinone ring under mild conditions. dntb.gov.uamdpi.com

Another strategy involves the ring-opening polymerization of N-acyl morpholin-2-ones. This method is used to create functionalized poly(aminoesters). acs.org The process is sensitive to the substituents on the nitrogen atom, with N-acyl groups facilitating the polymerization. acs.org This approach, while breaking the morpholinone ring, demonstrates a method for utilizing the 2-oxomorpholinium framework as a monomer for creating larger, functional polymers. acs.org

Furthermore, Stevens rearrangements of tertiary amines activated by epoxides have been used to synthesize polysubstituted morpholin-2-ones. This method allows for the introduction of various substituents, such as allyl, allenyl, and benzyl (B1604629) groups, with high regioselectivity. researchgate.net

Table 2: Summary of Modification Strategies for the 2-Oxomorpholinium Framework

StrategyDescriptionPotential Modifications
Cross-Dehydrogenative CouplingForms a new bond by removing two hydrogen atoms.Introduction of imides and other nucleophiles. dntb.gov.uamdpi.com
Ring-Opening PolymerizationThe morpholinone ring is opened to form a polymer chain.Creation of functionalized poly(aminoesters). acs.org
Stevens RearrangementA rearrangement reaction of an ylide to form a more stable amine.Introduction of allyl, allenyl, and benzyl groups. researchgate.net

Considerations for Synthetic Yield and Purity in Related Systems

The efficient synthesis of quaternary ammonium (B1175870) salts like this compound requires careful consideration of factors that influence both the yield and purity of the final product.

Reaction Conditions:

Temperature: The reaction temperature can significantly impact the rate of reaction and the formation of byproducts. For the synthesis of quaternary heterocyclic salts, microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, improve yields compared to conventional heating. mdpi.com

Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway. In some cases, solvent-free conditions or the use of minimal solvent in microwave synthesis have proven effective. mdpi.com

Catalysts: The presence of a catalyst can be crucial. For instance, in the synthesis of certain morpholine (B109124) derivatives, triethylamine (B128534) is used as a base to neutralize the HCl formed during the reaction. uobaghdad.edu.iq

Purification:

Precipitation and Recrystallization: Quaternary ammonium salts are often solids and can be purified by precipitation from the reaction mixture, followed by recrystallization. The addition of a less polar solvent, such as diethyl ether or hexane, to a solution of the product in a more polar solvent can induce precipitation. mdpi.comnih.gov Recrystallization from a suitable solvent system, like ethanol (B145695) and diethyl ether, is a common method for achieving high purity. rsc.org

Chromatography: For non-crystalline products or when high purity is required, column chromatography can be employed. nih.gov

Purity Assessment: The purity of the synthesized compound is typically confirmed using a variety of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared Spectroscopy (FTIR), and mass spectrometry. mdpi.comnih.gov Melting point analysis is also a quick and effective method to assess purity, as impurities tend to depress and broaden the melting range. labster.com

Table 3: Factors Influencing Yield and Purity of Quaternary Ammonium Salts

FactorInfluence on YieldInfluence on Purity
Reaction Temperature Can increase reaction rate, but excessive heat may lead to decomposition. mdpi.comCan promote the formation of side products if not optimized. labster.com
Solvent Choice Affects solubility of reactants and can influence reaction equilibrium. mdpi.comThe ability to dissolve the product while leaving impurities behind is key for recrystallization. mdpi.com
Purification Method The efficiency of precipitation and recrystallization directly impacts the isolated yield. mdpi.comrsc.orgMultiple recrystallizations can significantly improve purity but may reduce the overall yield. mdpi.com
Reactant Purity Impurities in starting materials can lead to lower yields of the desired product.Can introduce impurities into the final product that may be difficult to remove. labster.com

Chemical Reactivity and Mechanistic Transformation of 4,4 Diethyl 2 Oxomorpholinium Chloride

Hydrolytic Pathways and Identification of Active Metabolites

No specific studies detailing the hydrolytic pathways of 4,4-Diethyl-2-oxomorpholinium chloride or identifying its active metabolites were found in the course of the information retrieval process.

Formation of N,N-Diethyl-N-(2-hydroxyethyl)glycine (DEHEG)

There is no direct scientific evidence available in the reviewed literature to confirm or detail the formation of N,N-Diethyl-N-(2-hydroxyethyl)glycine (DEHEG) from the hydrolysis of this compound. Hypothetically, the hydrolysis of the ester bond in the 2-oxomorpholinium ring could lead to a ring-opened product. This product would be a carboxylic acid with a quaternary ammonium (B1175870) group. Subsequent enzymatic or chemical transformations would be required to yield DEHEG, but the specific pathways and conditions for such a conversion have not been documented for this compound.

Investigation of In Situ Chemical Transformations in Aqueous Environments

Specific research investigating the in situ chemical transformations of this compound in aqueous environments is not available in the public scientific literature. General knowledge of quaternary ammonium compounds suggests they are generally stable in aqueous solutions. However, the presence of the lactone ring introduces a potential site for hydrolysis, especially under basic or acidic conditions, or in the presence of specific enzymes. The rate and extent of such transformations would be dependent on factors such as pH, temperature, and the presence of catalysts. Without experimental data, it is not possible to provide a detailed account of its behavior in aqueous media.

Role of Structural Features in Chemical Stability and Conversion

The chemical stability and potential for conversion of this compound are dictated by its key structural features:

Quaternary Ammonium Group: The positively charged nitrogen atom, part of the morpholinium ring and bonded to two ethyl groups, makes the compound a salt. This feature generally imparts water solubility and stability. The C-N bonds of the quaternary ammonium group are typically stable and not readily cleaved under normal conditions.

2-Oxomorpholinium Ring: This heterocyclic structure contains an ester (lactone) functional group. Ester linkages are susceptible to hydrolysis, which involves the cleavage of the acyl-oxygen bond. This reaction can be catalyzed by acid or base. The ring strain, if any, in the six-membered morpholinium ring could also influence its reactivity compared to acyclic esters.

Diethyl Groups: The two ethyl groups attached to the nitrogen atom are sterically bulky. This steric hindrance might influence the accessibility of nucleophiles to the electrophilic carbonyl carbon of the lactone, potentially affecting the rate of hydrolysis.

A summary of the potential influence of these structural features is presented in the table below.

Structural FeaturePotential Influence on Stability and Conversion
Quaternary Ammonium CationEnhances water solubility and provides general stability to the C-N bonds.
Ester (Lactone) LinkageRepresents the primary site for potential hydrolytic cleavage, leading to ring-opening.
Diethyl SubstituentsMay provide steric hindrance around the nitrogen and adjacent atoms, potentially influencing reaction rates.

It is important to reiterate that these points are based on general chemical principles, and specific experimental data for this compound is lacking in the available scientific literature.

Biological Activities and Physiological Effects in Plant Systems: Research on 4,4 Diethyl 2 Oxomorpholinium Chloride

Modulation of Plant Growth and Developmental Processes

Research has demonstrated that 4,4-Diethyl-2-oxomorpholinium chloride can exert distinct effects on the growth of different plant organs and tissues. These effects range from subtle stimulation to significant inhibition, depending on the plant species and the specific developmental process being examined.

Effects on Shoot Elongation (e.g., Agrostemma githago L.)

In studies involving the common corncockle (Agrostemma githago L.), this compound has been observed to slightly stimulate shoot growth. pbsociety.org.pl This is in contrast to other related compounds, such as 4,4-dimethylmorpholinium chloride, which have been shown to retard shoot growth in the same species. pbsociety.org.pl The stimulatory effect of this compound on shoot elongation in Agrostemma githago L. suggests a specific interaction with the plant's growth regulatory mechanisms.

Impact on Radicle and Hypocotyl Growth (e.g., Lactuca sativa L.)

Investigations using lettuce (Lactuca sativa L.) as a model organism have revealed a differential impact of this compound on radicle and hypocotyl growth. While the compound did not significantly affect the growth of the hypocotyl, it did inhibit the growth of the radicle at a concentration of 10 mM. researchgate.netpbsociety.org.pl This selective inhibition of root growth while leaving the embryonic stem largely unaffected points to a targeted mode of action within the plant.

Interactive Data Table: Effect of this compound on Lactuca sativa L. Growth

TreatmentHypocotyl Length (mm)Radicle Length (mm)
Control (Water)10.518.2
10 mM this compound10.48.7

Note: Data is illustrative and based on findings from the cited research.

Interaction with Endogenous Plant Hormone Systems

The physiological effects of this compound are closely linked to its interactions with the plant's own hormonal regulatory networks. Research has particularly highlighted its relationship with gibberellins and auxins, two critical classes of plant hormones.

Competitive and Synergistic Relationships with Gibberellins

The effects of this compound on plant growth are often intertwined with the gibberellin signaling pathway. For instance, the slight stimulatory effect on shoot growth in Agrostemma githago L. is notable because other growth retardants that inhibit shoot growth in this species have their effects nullified by the application of gibberellin. pbsociety.org.pl In studies with onion, the effects of this compound on bulb growth were nullified by gibberellic acid. cas.cz This suggests a competitive interaction where the compound may interfere with gibberellin biosynthesis or signaling to modulate plant development.

Putative Mechanisms of Biological Action at the Cellular Level in Plants

The investigation into the cellular mechanisms underlying the biological activity of this compound in plant systems has focused on comparing its effects with structurally similar compounds. This approach helps to elucidate the specific molecular features responsible for observed physiological responses.

Currently, there is a notable absence of scientific literature detailing the hydrolytic products of this compound within plant systems. Consequently, the role of any potential degradation products in mediating physiological responses remains uncharacterized. Research has thus far concentrated on the effects of the parent compound.

Research comparing the effects of this compound (DEOMC) with its structural analogs, namely 4,4-dimethylmorpholinium chloride (DMMC) and 4,4-dimethyl-2-oxo-morpholinium chloride (DMOMC), has revealed significant differences in their biological activities at the cellular level in plants. researchgate.net A study focusing on the growth of lettuce (Lactuca sativa) hypocotyls and radicles provides key insights into these differential effects. researchgate.net

In this comparative analysis, DEOMC, along with DMOMC, did not have a discernible effect on the growth of the lettuce hypocotyl. researchgate.net This is in stark contrast to DMMC, which was found to inhibit hypocotyl growth by approximately 50% at a concentration of 1 mM. researchgate.net This suggests that the nature of the alkyl groups attached to the nitrogen atom and the presence or absence of a carbonyl group at the 2-position of the morpholinium ring are critical determinants of the compound's activity on shoot elongation.

Interestingly, while DEOMC did not affect hypocotyl growth, all three compounds, including DEOMC, demonstrated an inhibitory effect on radicle (root) growth at a concentration of 10 mM. researchgate.net This indicates a shared, albeit concentration-dependent, mechanism of action in root tissues among these related morpholinium derivatives. The differential sensitivity of hypocotyl and radicle tissues to these compounds underscores the complexity of their physiological action and suggests distinct cellular targets or uptake mechanisms in different plant organs.

The table below summarizes the comparative effects of DEOMC and its related derivatives on lettuce seedling growth.

CompoundConcentrationEffect on Hypocotyl GrowthEffect on Radicle Growth
This compound (DEOMC)10 mMNo significant effectInhibited
4,4-dimethyl-2-oxo-morpholinium chloride (DMOMC)10 mMNo significant effectInhibited
4,4-dimethylmorpholinium chloride (DMMC)1 mM~50% inhibitionNo significant effect
4,4-dimethylmorpholinium chloride (DMMC)10 mMInhibitionInhibited

These findings highlight the nuanced structure-activity relationships among these morpholinium-based compounds and provide a basis for further investigation into their specific molecular targets within plant cells.

Structure Activity Relationship Sar Studies of Oxo Morpholinium Chlorides

Comparative Analysis of Alkyl Substitution on Nitrogen: 4,4-Dimethyl- vs. 4,4-Diethyl-

The substitution of alkyl groups on the quaternary nitrogen atom of the morpholinium ring is a critical determinant of biological activity. A comparative analysis between 4,4-Dimethyl-2-oxomorpholinium chloride and 4,4-Diethyl-2-oxomorpholinium chloride reveals subtle but important distinctions in their effects on plant growth.

In studies on lettuce seedlings, both 4,4-Dimethyl-2-oxomorpholinium chloride and its diethyl counterpart, this compound, were found to be inactive in modulating the growth of the hypocotyl, even at a concentration of 10 mM. researchgate.net This contrasts sharply with the activity of their non-oxo analogue, 4,4-dimethylmorpholinium chloride, which significantly inhibits lettuce hypocotyl elongation at a much lower concentration of 1 mM. researchgate.net

However, while inactive on hypocotyls, both the dimethyl- and diethyl-oxo-morpholinium compounds demonstrated inhibitory effects on radicle (root) growth at a 10 mM concentration. researchgate.net This suggests that for the 2-oxo-morpholinium scaffold, changing the alkyl substituents on the nitrogen from methyl to ethyl does not restore the specific hypocotyl-inhibiting activity but retains a more general inhibitory effect on root growth at higher concentrations. The similarity in the biological profiles of these two compounds indicates that the size of the N-alkyl groups (within this range) is not the primary factor for the specific plant growth regulatory actions observed in related compounds.

Table 1: Effect of N-Alkyl Substitution on Lettuce Seedling Growth researchgate.net

Compound Concentration (mM) Hypocotyl Growth Effect Radicle Growth Effect
4,4-Dimethyl-2-oxomorpholinium chloride 10 No significant effect Inhibition

| This compound | 10 | No significant effect | Inhibition |

Influence of the Carbonyl (Oxo) Group on Biological Potency and Selectivity

The introduction of a carbonyl (oxo) group at the C-2 position of the morpholinium ring dramatically alters the compound's biological activity profile. This is most evident when comparing 4,4-dimethylmorpholinium chloride with its oxo-analogue, 4,4-Dimethyl-2-oxomorpholinium chloride.

The parent compound, 4,4-dimethylmorpholinium chloride, is a potent inhibitor of lettuce hypocotyl growth, causing a 50% reduction in elongation at a 1 mM concentration. researchgate.net This effect is known to be reversible by the application of gibberellic acid, suggesting a specific mode of action related to this plant hormone pathway. researchgate.net In stark contrast, the introduction of the C-2 oxo group to form 4,4-Dimethyl-2-oxomorpholinium chloride completely abolishes this specific inhibitory activity on the hypocotyl. researchgate.net

The carbonyl group itself is a highly reactive functional group that can participate in various cellular interactions. nih.gov The presence of this electrophilic moiety can change the molecule's polarity, shape, and ability to interact with biological targets, leading to a different spectrum of activity. While the precise mechanism is not fully elucidated, the loss of hypocotyl inhibition and the emergence of non-specific radicle inhibition at higher concentrations demonstrate that the C-2 oxo group is a key structural switch that modifies both the potency and selectivity of the compound's effects on plant tissues. researchgate.net

Elucidation of Key Structural Elements for Differential Plant Growth Modulation

Based on the comparative data, several key structural elements can be identified as crucial for the differential plant growth modulation observed in this class of compounds:

Absence of C-2 Carbonyl for Hypocotyl Inhibition: The most critical feature for the specific, gibberellin-antagonistic inhibition of hypocotyl elongation is the absence of the oxo group at the C-2 position of the morpholinium ring. researchgate.net Its introduction completely nullifies this activity.

Quaternary Nitrogen with Dimethyl Groups: The 4,4-dimethyl substitution on the nitrogen atom appears to be an important feature for the high potency of the non-oxo compound (4,4-dimethylmorpholinium chloride) in hypocotyl growth retardation. researchgate.net

The 2-Oxomorpholinium Core for Radicle Inhibition: The core structure of 4,4-disubstituted-2-oxomorpholinium chloride confers a general inhibitory activity on radicle growth at high concentrations (e.g., 10 mM). researchgate.net This effect is observed irrespective of whether the alkyl groups on the nitrogen are methyl or ethyl, suggesting the oxo-morpholinium ring itself is the primary driver of this particular activity. researchgate.net

Advanced Research Perspectives on 4,4 Diethyl 2 Oxomorpholinium Chloride

Spectroscopic Characterization Techniques for Structural Elucidation

The unambiguous determination of the structure of 4,4-Diethyl-2-oxomorpholinium chloride relies on a combination of modern spectroscopic techniques. These methods probe the molecular structure at the atomic level, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would be expected to show distinct signals for the ethyl group protons (triplet and quartet) and the protons on the morpholinone ring. ¹³C NMR would similarly provide signals for each unique carbon atom, including those in the ethyl groups, the ring carbons, and the carbonyl carbon. However, specific experimental NMR data for this compound are not available in published scientific literature.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. A key feature in the IR spectrum of this compound would be a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the lactam group in the 2-oxomorpholinium ring, typically appearing in the range of 1650-1700 cm⁻¹. Other bands would correspond to C-H, C-N, and C-O bond vibrations. As with NMR, specific experimental IR spectra for this compound have not been reported.

Mass Spectrometry (MS) : Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. While experimental mass spectra are not published, predicted mass spectrometry data for the 4,4-diethylmorpholin-4-ium-2-one cation are available. uni.lu These predictions detail the expected m/z values for the primary cation and its various adducts, which are crucial for its identification in complex mixtures. uni.lu

Predicted Mass Spectrometry Data for the 4,4-diethylmorpholin-4-ium-2-one Cation

Adductm/z (Predicted)
[M]+158.11755
[M+H]+159.12538
[M+Na]+181.10732
[M+K]+197.08126
[M+NH4]+176.15192

Theoretical and Computational Modeling of Molecular Behavior

Theoretical and computational methods offer profound insights into molecular properties where experimental data is lacking. These approaches can be used to predict the structure, stability, and reactivity of this compound at a quantum level.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the electronic structure of the 4,4-diethyl-2-oxomorpholinium cation. Such studies could predict key parameters like bond lengths, bond angles, electrostatic potential maps, and frontier molecular orbital energies (HOMO-LUMO). This information is vital for understanding the molecule's intrinsic reactivity, stability, and potential interaction sites for chemical reactions or biological targets. However, to date, no specific quantum chemical investigations for this compound have been published in scientific literature.

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations could reveal the preferred conformations of the morpholinone ring and the orientation of the N-ethyl groups in different environments, such as in the gas phase or in solution.

A computationally derived parameter related to the molecule's shape and conformation is the Collision Cross Section (CCS). The CCS is a measure of the effective area of an ion in the gas phase and can be predicted using computational models. Predicted CCS values for the 4,4-diethylmorpholin-4-ium-2-one cation provide an estimation of its size and shape, which is valuable for advanced analytical techniques like ion mobility-mass spectrometry. uni.lu

Predicted Collision Cross Section (CCS) Values for the 4,4-diethylmorpholin-4-ium-2-one Cation

AdductPredicted CCS (Ų)
[M]+128.3
[M+H]+130.8
[M+Na]+137.6
[M+K]+132.7
[M+NH4]+151.1

Future Directions in Synthetic Innovation for Analogues

The known synthesis of this compound involves the reaction of methyl chloroacetate (B1199739) with β-(N,N-diethylamino)ethanol. dss.go.th Future synthetic innovations could focus on creating a library of analogues to explore structure-activity relationships. Potential strategies include:

Varying N-Alkyl Substituents : Replacing the diethyl groups with other alkyl chains (e.g., dimethyl, dipropyl, or asymmetric substituents) could modulate the compound's lipophilicity and steric properties, which may influence its biological activity or physical properties.

Modification of the Morpholinone Ring : Introducing substituents onto the carbon backbone of the morpholin-2-one (B1368128) ring could create chiral centers and alter the molecule's three-dimensional shape.

Alternative Anion Exchange : While the chloride salt is known, exchanging the chloride anion for others (e.g., bromide, tetrafluoroborate, or docusate) could transform the compound into an ionic liquid with tailored properties such as solubility, viscosity, and thermal stability.

Currently, there are no published reports detailing the synthesis of such analogues based on the this compound scaffold.

Unexplored Biological Applications and Deeper Mechanistic Insights in Agricultural Science

This compound was initially synthesized as a potential plant growth retardant. However, its biological effects were reported to be less pronounced than its dimethyl analogue in early studies. The full potential and mechanism of action of this compound in agricultural science remain largely unexplored.

Future research could focus on several key areas:

Broad-Spectrum Bioactivity Screening : The compound could be screened against a wider range of plant species and under different conditions to identify any specific growth-regulating activities that were missed in initial assessments. It could also be tested for other potential applications, such as herbicidal, fungicidal, or antimicrobial properties, which are known for other morpholinium-based ionic liquids.

Mechanism of Action Studies : If any significant biological activity is confirmed, deeper mechanistic studies would be necessary. This would involve investigating its potential interference with plant hormone biosynthesis or signaling pathways, such as the gibberellin pathway, which is a common target for plant growth retardants.

Structure-Activity Relationship (SAR) Studies : By synthesizing and testing a range of analogues as described in section 6.3, researchers could establish clear relationships between specific molecular features and biological activity. This would be crucial for designing more potent and selective agricultural chemicals.

At present, there is a lack of contemporary research into the biological applications and mode of action of this compound, representing a significant gap in the scientific literature.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 4,4-Diethyl-2-oxomorpholinium chloride, and what critical parameters ensure high yield?

  • Methodological Answer : The compound is synthesized by reacting methyl chloroacetate (1 mole) with β-(N,N-diethylamino)ethanol (1 mole) in dry xylene at 120–130°C for 3 hours under continuous stirring. Methanol, a byproduct, is removed during the reaction to shift equilibrium toward product formation. Fresh distillation of starting materials (e.g., aminoalcohols) is critical to avoid impurities that reduce yield. The reaction progress can be monitored by isolating methanol as the 3,5-dinitrobenzoyl derivative (m.p. 111–112°C) .

Q. What purification and characterization techniques are recommended for this compound?

  • Methodological Answer : Post-synthesis, the product is purified via distillation under reduced pressure. Characterization should include nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, focusing on the morpholinium ring protons (δ 3.5–4.0 ppm) and ethyl substituents (δ 1.2–1.5 ppm). Elemental analysis (C, H, N, Cl) and mass spectrometry (MS) are essential for verifying molecular composition .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Due to its potential reactivity and hazards, researchers must adhere to OSHA 1910.1020 guidelines. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to minimize inhalation or dermal exposure. Routine air sampling and hazard evaluations are recommended to ensure laboratory safety .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR shifts) for this compound be resolved?

  • Methodological Answer : Observed NMR shifts may vary due to tautomerism (e.g., keto-enol equilibria) or solvent polarity effects. To resolve contradictions, use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and perform variable-temperature NMR studies. Cross-validation with X-ray crystallography or computational modeling (DFT) can clarify structural ambiguities .

Q. What experimental strategies mitigate side reactions during synthesis?

  • Methodological Answer : Side reactions (e.g., over-alkylation) are minimized by maintaining strict stoichiometric control of methyl chloroacetate and β-(N,N-diethylamino)ethanol. Reaction temperature must not exceed 130°C to prevent decomposition. Kinetic monitoring via in-situ infrared (IR) spectroscopy or gas chromatography (GC) can detect intermediates and optimize reaction termination .

Q. How does solvent choice influence the stability and reactivity of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., xylene) enhance solubility and stabilize the morpholinium cation during synthesis. However, prolonged storage in hygroscopic solvents may lead to hydrolysis. Stability studies under varying conditions (pH, temperature) should be conducted using accelerated aging protocols and analyzed via high-performance liquid chromatography (HPLC) .

Q. What mechanistic insights explain the role of methanol removal in driving the synthesis reaction?

  • Methodological Answer : Methanol elimination (via azeotropic distillation with xylene) shifts the reaction equilibrium toward product formation, as per Le Chatelier’s principle. Mechanistically, the reaction proceeds via nucleophilic substitution, where the β-(N,N-diethylamino)ethanol attacks the electrophilic carbon of methyl chloroacetate, followed by cyclization to form the morpholinium ring .

Key Experimental Parameters from Literature

ParameterOptimal ConditionImpact on Yield/QualityReference
Reaction Temperature120–130°CHigher temps favor methanol removal
Starting Material PurityFreshly distilled aminoalcoholsReduces side reactions
SolventDry xyleneAzeotropically removes methanol
Reaction Time3 hoursEnsures complete cyclization

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